molecular formula C17H18FN7O2 B2610842 (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1040675-78-2

(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No. B2610842
CAS RN: 1040675-78-2
M. Wt: 371.376
InChI Key: ZEVJCWDKLDJTAI-UHFFFAOYSA-N
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Description

(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C17H18FN7O2 and its molecular weight is 371.376. The purity is usually 95%.
BenchChem offers high-quality (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Exploration

One study focuses on the synthesis and structural exploration of a bioactive heterocycle with potential antiproliferative activity. This compound was characterized using various spectroscopic methods and X-ray diffraction, revealing its monoclinic crystal system and the stabilization of its molecular structure by inter and intra-molecular hydrogen bonds. Such structural analyses are crucial for understanding the compound's stability and potential interactions in biological systems (Prasad et al., 2018).

Catalysis and Theoretical Studies

Another research effort described the catalyst- and solvent-free synthesis of a fluorine-containing compound through microwave-assisted Fries rearrangement, accompanied by theoretical studies to elucidate the reaction mechanism. The compound demonstrated significant potential in theoretical applications, showcasing the importance of fluorine in modifying chemical behavior and biological activity (Moreno-Fuquen et al., 2019).

Biological Activity

A study on the synthesis and biological activity of triazole analogues of piperazine revealed significant antibacterial activity against human pathogenic bacteria. This suggests that compounds with similar structural components could serve as promising leads for the development of new antibacterial agents (Nagaraj et al., 2018).

Antipsychotic Potential

Research into conformationally constrained butyrophenones with affinities for dopamine and serotonin receptors indicated potential antipsychotic applications. The study synthesized compounds with specific structural motifs, demonstrating the impact of structural modifications on pharmacological activity (Raviña et al., 2000).

Anticonvulsant Agents

A series of compounds was synthesized to evaluate their anticonvulsant activities, revealing potent effects in a maximal electroshock test. This suggests that structurally similar compounds might be explored for their potential as anticonvulsant agents, highlighting the importance of specific functional groups in modulating activity (Malik & Khan, 2014).

properties

IUPAC Name

[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN7O2/c1-12-10-15(20-27-12)17(26)24-8-6-23(7-9-24)11-16-19-21-22-25(16)14-4-2-13(18)3-5-14/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVJCWDKLDJTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

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